2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid
Description
2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C9H8F3O3 It is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to an acetic acid moiety
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O3/c10-7-4-6(15-9(11)12)2-1-5(7)3-8(13)14/h1-2,4,9H,3H2,(H,13,14) |
InChI Key |
BJHAHVOCNGSBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. One common method involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)acetic acid
- 2-(Difluoromethoxy)phenylacetic acid
- 2-(Difluoromethoxy)benzoic acid
Uniqueness
2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
